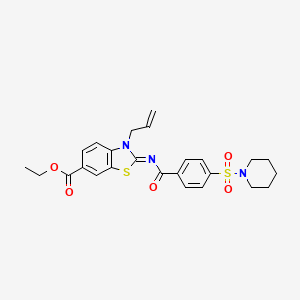

Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

描述

Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative with a complex structure featuring multiple functional groups. The core 1,3-benzothiazole ring is substituted at position 2 with an imino group linked to a 4-(piperidin-1-ylsulfonyl)benzoyl moiety, at position 3 with a propenyl (allyl) group, and at position 6 with an ethyl carboxylate ester (Figure 1). The piperidinylsulfonyl group enhances solubility and may influence receptor binding, while the propenyl side chain introduces reactivity and conformational flexibility .

属性

IUPAC Name |

ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S2/c1-3-14-28-21-13-10-19(24(30)33-4-2)17-22(21)34-25(28)26-23(29)18-8-11-20(12-9-18)35(31,32)27-15-6-5-7-16-27/h3,8-13,17H,1,4-7,14-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFKRKJIVCYHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the benzothiazole derivative with the piperidine-sulfonyl intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学研究应用

Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

作用机制

The mechanism of action of Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

相似化合物的比较

Substituent Analysis

| Compound Name | Position 2 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | CAS Number |

|---|---|---|---|---|---|---|

| Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate (Target Compound) | 4-(Piperidin-1-ylsulfonyl)benzoyl imino | Prop-2-enyl | C23H25N3O5S2 | ~487.6 | N/A | N/A |

| Methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | 4-(Piperidin-1-ylsulfonyl)benzoyl imino | Ethyl | C23H25N3O5S2 | 487.6 | N/A | 850909-29-4 |

| Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | 4-(Diethylsulfamoyl)benzoyl imino | Methyl | C22H25N3O5S2 | 475.6 | N/A | 850909-36-3 |

| Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | 4-(Dimethylsulfamoyl)benzoyl imino | Methyl | C20H21N3O5S2 | 447.5 | N/A | N/A |

| Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate | Acetamido | H | C12H12N2O3S | 264.31 | 95 | 134949-41-0 |

Key Observations :

Position 2 Variations: The target compound’s piperidinylsulfonyl group distinguishes it from analogues with diethylsulfamoyl (e.g., 850909-36-3) or dimethylsulfamoyl substituents. Replacement of the imino-linked benzoyl group with simpler substituents (e.g., acetamido in 134949-41-0) reduces molecular complexity and weight .

Position 3 Variations :

- The propenyl group in the target compound introduces unsaturation, which could influence metabolic stability or participate in click chemistry for bioconjugation. Methyl or ethyl substituents (e.g., 850909-29-4) offer steric bulk but lack reactivity .

Physicochemical Properties

- Solubility : The piperidinylsulfonyl group in the target compound likely improves water solubility compared to analogues with hydrophobic substituents (e.g., diethylsulfamoyl).

生物活性

Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core, sulfonamide moiety, and an ethyl ester functional group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial properties against various strains of bacteria.

- Anticancer Potential : In vitro studies suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in experimental models.

The mechanisms through which Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzymes critical for bacterial growth or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and cell survival.

Table 1: Biological Activities of Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Antibacterial Study :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.

-

Anticancer Research :

- In vitro assays using human cancer cell lines revealed that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. The study suggested that the mechanism might involve apoptosis induction.

-

Inflammation Model :

- In a murine model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

常见问题

Q. What synthetic strategies are recommended for the preparation of Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate?

The synthesis involves sequential reactions:

- Sulfonylation : Reacting 4-piperidin-1-ylsulfonylbenzoyl chloride with a benzothiazole precursor under anhydrous conditions at 0–5°C to minimize hydrolysis .

- Imine formation : Using a propenyl-substituted amine in the presence of a dehydrating agent (e.g., molecular sieves) to stabilize the Schiff base intermediate .

- Esterification : Ethyl ester introduction via nucleophilic acyl substitution, monitored by TLC to confirm completion . Key yield improvements include Pd-catalyzed coupling for regioselective propenyl attachment and HPLC-guided purification to remove epimeric by-products .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Structural elucidation : Use ¹H/¹³C NMR (focusing on imine proton δ 8.2–8.5 ppm and sulfonyl group δ 3.1–3.3 ppm) and HRMS for molecular ion confirmation .

- Purity analysis : Reversed-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to resolve diastereomers . Quantify impurities against pharmacopeial standards (<0.15% for unidentified peaks) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay platforms be systematically addressed?

- Assay standardization : Control buffer ionic strength (e.g., 150 mM NaCl) to stabilize sulfonamide-protein interactions, which vary with cation concentrations .

- Orthogonal validation : Confirm target binding using surface plasmon resonance (SPR) alongside cellular assays to distinguish intrinsic activity from off-target effects .

- Metabolic stability : Monitor ester hydrolysis rates in serum-containing media using LC-MS to adjust activity calculations for bioavailable fractions .

Q. What computational and experimental approaches are effective for structure-activity relationship (SAR) studies?

- Docking simulations : Focus on the sulfonylpiperidine moiety’s interaction with hydrophobic pockets in target proteins (e.g., kinases) .

- Substituent variation :

| Modification | Impact | Reference |

|---|---|---|

| Propenyl → cyclopropyl | Enhanced steric hindrance | |

| Ethyl ester → tert-butyl ester | Improved metabolic stability |

- Validation : High-throughput screening of analogs against disease-relevant cell lines (e.g., cancer or inflammatory models) .

Q. How can reaction scalability challenges be mitigated while preserving enantiomeric purity?

- Flow chemistry : Implement continuous flow systems for sulfonylation to control exothermic reactions and reduce by-products .

- Chiral resolution : Use simulated moving bed (SMB) chromatography instead of crystallization for large-scale separation of enantiomers .

- Stabilization : Store intermediates at −20°C under nitrogen to prevent propenyl isomerization .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Hydrolysis kinetics : Incubate in PBS (pH 7.4) and analyze degradation products via LC-MS. The ethyl ester is prone to hydrolysis, generating carboxylic acid derivatives .

- Oxidative stability : Add antioxidants (e.g., 0.1% BHT) to formulations to prevent benzothiazole ring oxidation .

- Microsomal stability : Use liver microsomes to predict hepatic clearance and guide prodrug design .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s kinase inhibition potency?

- Assay conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) can artificially inflate IC50 values. Normalize data using a reference inhibitor (e.g., staurosporine) .

- Protein conformation : Crystallographic studies may reveal allosteric binding modes not detected in enzymatic assays .

- Cellular context : Membrane permeability variations (e.g., efflux pump activity) can reduce apparent potency in cell-based assays .

Methodological Recommendations

- Synthetic optimization : Use design of experiments (DoE) to map temperature/pH effects on yield .

- Biological assays : Include negative controls with piperidine-sulfonyl derivatives lacking the benzothiazole core to isolate mechanism-specific effects .

- Computational modeling : Combine molecular dynamics simulations with free-energy perturbation (FEP) to predict substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。